molecular formula C13H18INO B1601766 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide CAS No. 50839-66-2

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

Cat. No.: B1601766
CAS No.: 50839-66-2
M. Wt: 331.19 g/mol
InChI Key: YSFWRUFAUVRBMQ-UHFFFAOYSA-M
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Description

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt derived from indole. This compound is known for its unique structural features, which include a hydroxyethyl group and three methyl groups attached to the indole ring. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide typically involves the quaternization of 2,3,3-trimethylindole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydroiodic acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyethyl group.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-2,3,3-trimethyl-3H-indolium iodide.

    Reduction: Formation of 2,3,3-trimethylindole.

    Substitution: Formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium derivatives with different anions.

Scientific Research Applications

Applications in Organic Synthesis

1. Photochemical Reactions:
HETMI has been utilized as a photoinitiator in polymerization reactions. Its ability to absorb UV light and subsequently initiate polymerization makes it valuable in the production of photopolymers. The compound's stability under UV light allows for controlled polymerization processes, which are essential in developing advanced materials for coatings and adhesives.

2. Synthesis of Spiropyrans:
The compound serves as a precursor for synthesizing spiropyran derivatives. In one study, HETMI was reacted with 2-hydroxy-5-nitrobenzaldehyde to yield spiropyran compounds that exhibit photochromic properties. These derivatives have potential applications in smart materials and sensors due to their reversible color changes when exposed to light .

Biomedical Applications

1. Drug Delivery Systems:
HETMI's unique structure allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. Studies have shown that formulations containing HETMI can improve the pharmacokinetic profiles of poorly soluble drugs, making them more effective in clinical settings .

2. Antimicrobial Activity:
Research indicates that HETMI exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell membranes, which can be particularly useful in combating resistant strains of bacteria .

Case Study 1: Photopolymerization

A study demonstrated the effectiveness of HETMI as a photoinitiator for acrylate-based polymers. The results showed that incorporating HETMI significantly reduced the curing time under UV light while maintaining high mechanical strength in the final product. The polymer films exhibited excellent adhesion properties, making them suitable for industrial applications.

Case Study 2: Drug Formulation

In a formulation study, HETMI was used to enhance the solubility of an anti-cancer drug. The drug-loaded nanoparticles showed improved cellular uptake and therapeutic efficacy compared to conventional formulations. This study highlighted the potential of HETMI in developing more effective cancer therapies.

Data Tables

Application AreaSpecific Use CaseResult/Outcome
Organic SynthesisPhotoinitiator in polymerizationReduced curing time; high mechanical strength
Drug DeliveryEnhanced solubility of anti-cancer drugsImproved cellular uptake; increased therapeutic efficacy
Antimicrobial ActivityDevelopment of new antibacterial agentsEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-Bis(2-hydroxyethyl)imidazolium chloride
  • 1-Butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is unique due to its specific structural features, such as the presence of both a hydroxyethyl group and three methyl groups on the indole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Synthesis

The compound features a quaternary indolium structure, which is characterized by a nitrogen atom in a five-membered ring. The synthesis typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol or 2-iodoethanol in an organic solvent like acetonitrile under reflux conditions. The reaction can be summarized as follows:

2 3 3 trimethylindoline+2 bromoethanol1 2 Hydroxyethyl 2 3 3 trimethyl 3H indolium iodide\text{2 3 3 trimethylindoline}+\text{2 bromoethanol}\rightarrow \text{1 2 Hydroxyethyl 2 3 3 trimethyl 3H indolium iodide}

This process utilizes nucleophilic substitution where the nitrogen atom attacks the carbon atom of the bromoethanol or iodoethanol.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit choline kinase activity within cells. This inhibition prevents the phosphorylation of choline, leading to disrupted cellular metabolism and inducing apoptosis in cancer cell lines.
  • Membrane Interaction : Its structure allows it to influence cellular membranes. The hydroxyethyl group can form hydrogen bonds with membrane components, while the indole ring can engage in π-π interactions. These interactions may alter membrane permeability and transport processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has demonstrated significant inhibitory effects. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has shown promising results in anticancer studies:

  • Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines by interfering with critical metabolic processes. For instance, studies have indicated that it can induce cell death in breast cancer and leukemia cell lines through its action on choline metabolism.
  • Case Studies : In vitro studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in cell viability in cancer cells. For example:
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of choline kinase
HL-60 (Leukemia)10Induction of apoptosis

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound:

  • Cellular Pathways : Research shows that the compound can modulate signaling pathways related to cell survival and apoptosis. It may activate caspase cascades leading to programmed cell death in malignant cells.
  • Comparative Analysis : Compared to structurally similar compounds, this indolium derivative demonstrates enhanced solubility and reactivity due to the hydroxyl group attachment. This structural advantage contributes to its improved bioactivity profile.

Properties

IUPAC Name

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO.HI/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFWRUFAUVRBMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548671
Record name 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50839-66-2
Record name 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a particular example for the preparation, about 16 g of 2,3,3-trimethyl-3H-indole was dissolved in about 100 ml of chloroform. After addition of about 19 g of 2-Iodoethanol, the solution was refluxed while stirring for about 1 day. After cooling, the solvent was removed and the resultant solid was filtered and washed with acetone to yield 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
Reactant of Route 6
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

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